3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine
Description
Properties
IUPAC Name |
3-ethyl-1-(2-pyrazol-1-ylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-2-11-10-14(7-5-12-11)8-9-15-6-3-4-13-15/h3-4,6,11-12H,2,5,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAZXZSOLFWVRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)CCN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine typically involves the reaction of 1-(2-chloroethyl)piperazine with 1H-pyrazole under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the ethyl group, using reagents like alkyl halides.
Scientific Research Applications
Scientific Research Applications of 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine
This compound is a chemical compound with the molecular formula and a molecular weight of 208.31 g/mol. It is a piperazine derivative that features a piperazine ring substituted with an ethyl group and a 1H-pyrazole moiety. The presence of both piperazine and pyrazole functionalities in its structure enhances its bioactivity, making it a subject of interest in medicinal chemistry.
Applications
This compound has several scientific research applications.
Chemistry
It is used as a building block in the synthesis of more complex heterocyclic compounds. The synthesis of this compound typically involves multiple steps, such as using phenyl hydrazine and an appropriate ketone or aldehyde under reflux conditions to form the pyrazole, followed by subsequent reactions to introduce the piperazine structure.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. Certain pyrazole compounds possess antibacterial activity against multi-drug resistant strains such as Acinetobacter baumannii.
Medicine
Research is ongoing to explore its potential as a therapeutic agent due to its interaction with various biological targets. Compounds with pyrazole cores are being explored for their anticancer properties and have been found to induce apoptosis in cancer cells, potentially serving as leads for developing new cancer therapies. Pyrazole derivatives have also been identified for their potential in treating neurological disorders due to their anticonvulsant properties.
Industry
It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Biological Activities
This compound has garnered attention for its diverse biological activities. Its biological activity is primarily attributed to its ability to modulate specific molecular targets.
Enzyme Inhibition
The compound has been shown to inhibit enzymes involved in inflammatory pathways, which may lead to anti-inflammatory effects.
Receptor Interaction
It can act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
Potential Therapeutic Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain pyrazole compounds possess antibacterial activity.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in treating conditions like arthritis and other inflammatory diseases. Treatment with the compound led to a marked reduction in inflammatory markers such as TNF-α and IL-6, supporting its use in inflammatory disorders.
Antitumor Activity
Studies have also highlighted the potential of pyrazole derivatives as antitumor agents. They exhibit inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Case Studies
Antimicrobial Efficacy
A study evaluated the effectiveness of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound had significant antibacterial activity, making them candidates for further development as antibiotic adjuvants.
Anti-inflammatory Mechanisms
In another investigation, the anti-inflammatory effects were assessed using models of induced inflammation. The results indicated that treatment with the compound led to a marked reduction in inflammatory markers such as TNF-α and IL-6, supporting its use in inflammatory disorders.
Structural Analogs
Several compounds share structural similarities with this compound.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(2-(1H-pyrazol-1-yl)ethyl)piperidine | Contains a piperidine ring instead of piperazine; may exhibit different pharmacological properties. | |
| 3-methyl-1-(phenyl)-1H-pyrazole | Lacks the piperazine structure; primarily studied for its antitumor activity. | |
| 1-(3-methylphenyl)-4-(4,5-dihydroimidazolyl)-piperazine | Incorporates an imidazole ring; potential use in CNS disorders due to its unique structure. |
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives
Mechanism of Action
The mechanism of action of 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is known to interact with various biological pathways, potentially leading to the modulation of enzyme activity or receptor binding . This interaction can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine can be compared with other similar compounds, such as:
1-(2-pyrazolyl)ethylpiperazine: Similar structure but lacks the ethyl group, which may affect its biological activity.
3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine: Similar structure with a methyl group instead of an ethyl group, potentially leading to different reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
3-Ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a piperazine ring, an ethyl group, and a pyrazole moiety. The structural formula can be represented as follows:
This unique combination of functional groups contributes to its varied interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, which may lead to anti-inflammatory effects .
- Receptor Interaction : It can act as an antagonist or agonist at various receptors, influencing cellular signaling pathways .
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain pyrazole compounds possess antibacterial activity against multi-drug resistant strains such as Acinetobacter baumannii .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in treating conditions like arthritis and other inflammatory diseases .
3. Antitumor Activity
Studies have also highlighted the potential of pyrazole derivatives as antitumor agents. They exhibit inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound had significant antibacterial activity, making them candidates for further development as antibiotic adjuvants .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, the anti-inflammatory effects were assessed using models of induced inflammation. The results indicated that treatment with the compound led to a marked reduction in inflammatory markers such as TNF-α and IL-6, supporting its use in inflammatory disorders .
Q & A
Q. What are the established synthetic routes for 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine, and how are intermediates purified?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, alkylation of a piperazine core (e.g., 1-(2-fluorobenzyl)piperazine) with propargyl bromide in the presence of K₂CO₃ in DMF, followed by TLC monitoring and silica gel chromatography for purification . Pyrazole moieties can be introduced via Claisen-Schmidt condensation or cyclization of hydrazine derivatives with vicinal diols under FeCl₃/TBHP catalysis . Key intermediates are characterized by ¹H/¹³C NMR and IR spectroscopy to confirm regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
¹H/¹³C NMR is essential for confirming the piperazine backbone and substituents (e.g., ethyl and pyrazolyl groups). IR identifies functional groups like C-N stretches (~1,250 cm⁻¹). Mass spectrometry determines molecular weight and fragmentation patterns. X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation . Validation involves comparing experimental data with computed spectra (e.g., DFT) or literature values for analogous compounds .
Q. What solvent systems and reaction conditions optimize yield in piperazine functionalization?
Polar aprotic solvents (DMF, acetonitrile) with bases (K₂CO₃, NaOAc) enhance nucleophilic substitution efficiency. Reactions are typically stirred at room temperature or under reflux (60–100°C) for 6–12 hours . For pyrazole coupling, ethanol or ethyl acetate is preferred for cyclization, with Na₂SO₄ used for drying organic extracts .
Q. How is the purity of the compound assessed, and what are common contaminants?
HPLC with UV detection (≥95% purity) is standard. Contaminants include unreacted starting materials (e.g., residual piperazine), byproducts from incomplete alkylation, or regioisomers. Column chromatography (hexane/ethyl acetate gradients) and recrystallization (ethanol/water) are effective purification steps .
Q. What safety precautions are necessary during synthesis and handling?
Use fume hoods and PPE (gloves, goggles) due to potential irritancy of intermediates like propargyl bromide. Avoid inhalation of fine powders; store compounds in airtight containers at 2–8°C. Refer to SDS for specific hazards (e.g., 1-(4-chlorophenyl)piperazine requires stable side-position storage if inhaled) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Conflicting assignments arise from dynamic conformational changes in the piperazine ring or pyrazole rotamers. Use variable-temperature NMR to identify coalescence points or employ 2D techniques (COSY, HSQC) to trace coupling networks . DFT calculations (B3LYP/6-31G*) model equilibrium geometries and predict chemical shifts, aiding in assignment .
Q. What strategies improve regioselectivity in pyrazole-ethyl-piperazine coupling?
Steric and electronic effects dominate. Use bulky directing groups (e.g., tert-butyl) on the pyrazole to favor coupling at the less hindered nitrogen. Microwave-assisted synthesis or transition metal catalysts (CuI) can enhance selectivity . Monitor reaction progress via LC-MS to isolate the desired regioisomer .
Q. How do computational methods (e.g., molecular docking) predict the biological activity of this compound?
Docking studies (AutoDock Vina) into target proteins (e.g., PDE inhibitors or kinase domains) assess binding affinity. Pharmacophore models highlight critical interactions (e.g., hydrogen bonding with the pyrazole nitrogen). MD simulations (GROMACS) evaluate stability over 100-ns trajectories . Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Q. What experimental designs address low bioavailability in preclinical studies?
Modify substituents to enhance solubility: replace ethyl with hydroxyl groups or introduce PEGylated chains. Assess logP via shake-flask methods and permeability using Caco-2 cell monolayers. Co-crystallization with cyclodextrins improves aqueous solubility .
Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?
Synthesize derivatives with variations at the ethyl, pyrazolyl, or piperazine positions. Test in vitro against target enzymes (e.g., antimicrobial assays) and correlate activity with electronic descriptors (Hammett σ) or steric parameters (Taft Es). QSAR models identify critical substituents for optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
